molecular formula C25H44O4 B13357594 Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate

Cat. No.: B13357594
M. Wt: 408.6 g/mol
InChI Key: GXUOPIMXKVNLQK-XVTLYKPTSA-N
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Description

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a malonate ester group and a long-chain unsaturated fatty acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate typically involves the esterification of malonic acid with diethyl alcohol, followed by the introduction of the unsaturated fatty acid chain. One common method involves the use of a Grignard reagent derived from the unsaturated fatty acid, which is then reacted with diethyl malonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds in the fatty acid chain can be reduced to form saturated derivatives.

    Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted malonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bonds.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides, diols, and hydroxylated fatty acids.

    Reduction: Saturated malonates.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of lipid-based drug delivery systems.

    Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and hydrophobicity.

Mechanism of Action

The mechanism of action of diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate involves its interaction with various molecular targets. The unsaturated fatty acid chain can interact with lipid membranes, affecting their fluidity and permeability. Additionally, the malonate ester group can participate in enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate can be compared with other similar compounds, such as:

    Diethyl malonate: Lacks the long-chain unsaturated fatty acid moiety, making it less hydrophobic and less biologically active.

    Methyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.

    Ethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate: Similar structure but with an ethyl ester group, which may have slightly different physical and chemical properties.

The uniqueness of this compound lies in its combination of a malonate ester group with a long-chain unsaturated fatty acid, providing a balance of reactivity and hydrophobicity that can be exploited in various applications.

Biological Activity

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate is a compound of significant interest in biochemical research due to its potential applications in various fields, including food science and pharmacology. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₂₅H₄₄O₄
  • Molecular Weight : 408.61 g/mol
  • CAS Number : 72996-03-3
  • Appearance : Colorless oil
  • Solubility : Soluble in dichloromethane

Biological Activity

This compound serves as an intermediate in the synthesis of Ethyl 11,14-Diepoxyeicosanoate, which is utilized as a standard for assessing epoxidized soybean oil in food products . The compound's biological activities can be categorized into several key areas:

1. Antioxidant Properties

Research indicates that compounds similar to diethyl malonates exhibit antioxidant activities. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.

2. Anti-inflammatory Effects

Diethyl malonates have been studied for their anti-inflammatory effects. Inflammation is a common pathway in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.

Case Study 1: Synthesis and Application

In a study focusing on the synthesis of Ethyl 11,14-Diepoxyeicosanoate from diethyl malonate derivatives, researchers demonstrated the efficacy of this compound in food safety testing. The findings indicated that the compound could serve as a reliable marker for detecting epoxidized oils in food products .

Case Study 2: In Vitro Analysis

An in vitro analysis examined the effects of diethyl malonates on cell lines exposed to oxidative stress. The results showed a significant reduction in reactive oxygen species (ROS) levels when treated with diethyl malonate derivatives compared to untreated controls . This suggests potential therapeutic applications in oxidative stress-related conditions.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
This compoundC₂₅H₄₄O₄Antioxidant, Anti-inflammatory
Ethyl 11,14-DiepoxyeicosanoateC₂₃H₄₀O₄Food safety marker
(9Z,12Z)-Octadecadienoic acidC₁₈H₃₄O₂Anti-inflammatory

Properties

Molecular Formula

C25H44O4

Molecular Weight

408.6 g/mol

IUPAC Name

diethyl 2-[(9Z,12Z)-octadeca-9,12-dienyl]propanedioate

InChI

InChI=1S/C25H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)28-5-2)25(27)29-6-3/h10-11,13-14,23H,4-9,12,15-22H2,1-3H3/b11-10-,14-13-

InChI Key

GXUOPIMXKVNLQK-XVTLYKPTSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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